molecular formula C22H21ClN6 B6029077 1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

Cat. No.: B6029077
M. Wt: 404.9 g/mol
InChI Key: TXPUCMAPRHOTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a pyrazolopyrimidine core

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling.

    Final Assembly: The final step involves the coupling of the pyrazolopyrimidine core with the substituted phenyl groups to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyrazolopyrimidine core, which imparts distinct chemical and biological properties compared to the urea-based compounds.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c1-16-5-4-6-17(13-16)29-22-18(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)20-8-3-2-7-19(20)23/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPUCMAPRHOTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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